molecular formula C9H10N4 B11914963 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine

7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B11914963
M. Wt: 174.20 g/mol
InChI Key: ZUQWXDGNXJFFNI-UHFFFAOYSA-N
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Description

7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and enzymatic inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as halogens and nitro compounds under acidic conditions.

    Nucleophilic substitution: Reagents like amines and thiols under basic conditions.

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit enzymatic activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including antitumor activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

7-cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C9H10N4/c10-7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h3-6H,1-2,10H2

InChI Key

ZUQWXDGNXJFFNI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=NC3=C(C=NN23)N

Origin of Product

United States

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